4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile
Description
Properties
Molecular Formula |
C13H10F3NO |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
4-(cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H10F3NO/c1-7-10(12(18)8-2-3-8)5-4-9(6-17)11(7)13(14,15)16/h4-5,8H,2-3H2,1H3 |
InChI Key |
GRBPOMUYMOCHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanecarbonyl Group Introduction
- The cyclopropanecarbonyl group is commonly introduced by cyclopropanation of a suitable aromatic ketone or aldehyde precursor.
- This step may involve the use of diazomethane or other carbene sources under catalytic conditions to form the cyclopropane ring fused to the carbonyl.
- Reaction conditions typically include inert solvents such as dichloromethane or toluene, with catalysts like rhodium complexes or copper salts to facilitate carbene transfer.
Nitrile Group Formation
- The nitrile function on the aromatic ring is generally introduced by nucleophilic substitution or cyanation of a halogenated intermediate.
- For example, a brominated intermediate can undergo cyanide displacement using cuprous cyanide in the presence of a ligand such as quinoline under reflux conditions.
- This reaction requires careful control of stoichiometry and temperature (~100-130 °C) to maximize yield and minimize side reactions.
Trifluoromethyl Group Incorporation
- The trifluoromethyl substituent is introduced either by direct trifluoromethylation of the aromatic ring or by starting from a precursor already bearing the CF₃ group.
- Methods include electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or nucleophilic trifluoromethylation with trifluoromethyltrimethylsilane.
- Reaction conditions often involve polar aprotic solvents and bases to facilitate the substitution.
- Industrial synthesis optimizes the above steps for scalability, cost-effectiveness, and environmental compliance.
- Continuous flow reactors are employed to improve reaction control and safety, especially for hazardous intermediates like diazomethane or cyanide reagents.
- Purification techniques such as crystallization, distillation, and chromatography are optimized to achieve product purity above 99% with consistent batch-to-batch quality.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropanation | Carbene source (diazomethane), Rh catalyst, DCM, RT | 70-85 | Requires inert atmosphere |
| Aromatic Bromination | m-Trifluoromethyl fluorobenzene, acetic acid, dibromo hydantoin, reflux 5-7 h | >98 (intermediate) | High regioselectivity for bromination |
| Cyanide Displacement | Cuprous cyanide, quinoline, reflux 20 h | 70-75 | Steam distillation used for isolation |
| Aminolysis (for related amine intermediate) | Liquefied ammonia, ethanol, 120 °C, 8 h | 73-75 | High purity product (>99%) |
Note: The aminolysis step is relevant for synthesis of 4-amino-2-trifluoromethyl benzonitrile, a precursor or analog in related syntheses.
- The use of dibromo hydantoin as a brominating agent provides controlled bromination with fewer side products compared to elemental bromine.
- Cuprous cyanide-mediated cyanation under reflux with quinoline as a ligand achieves high conversion with manageable byproducts.
- The trifluoromethyl group’s electron-withdrawing nature influences reactivity and regioselectivity in substitution reactions.
- Cyclopropanecarbonyl group introduction requires precise carbene generation and transfer conditions to avoid ring-opening or rearrangement.
- Industrial processes emphasize minimizing the use of strong acids and hazardous reagents to reduce environmental impact and improve safety.
The preparation of 4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is achieved through a multi-step synthetic route involving:
- Selective bromination of trifluoromethyl-substituted aromatic precursors.
- Cyanide displacement to install the nitrile group.
- Cyclopropanecarbonyl group introduction via cyclopropanation.
- Incorporation or retention of the trifluoromethyl substituent throughout the synthesis.
Optimization of reaction conditions, reagent selection, and purification techniques are critical to achieving high yields and purity suitable for industrial production. The described methods leverage commercially available reagents and scalable protocols, balancing efficiency with environmental and safety considerations.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
The compound 4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a notable chemical in medicinal chemistry, particularly for its potential applications in drug development and therapeutic interventions. This article provides a detailed exploration of its applications, supported by scientific research findings and case studies.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the trifluoromethyl group is associated with increased potency against various cancer cell lines. For instance, studies have shown that modifications in the structure of benzonitrile derivatives can lead to enhanced activity against prostate cancer cells, primarily through mechanisms involving androgen receptor modulation .
Case Study:
A study explored the synthesis of a series of benzonitrile derivatives, including those with trifluoromethyl substitutions. The results demonstrated that these compounds could effectively inhibit cell proliferation in prostate cancer models, suggesting that this compound may exhibit similar effects due to its structural characteristics .
Kinase Inhibition
The compound's structure suggests potential as a kinase inhibitor, which is a critical target in cancer therapy. Kinase inhibitors are designed to interfere with the signaling pathways that promote tumor growth and survival. Similar compounds have been shown to bind effectively to kinase domains, inhibiting their activity and leading to reduced tumor viability .
Data Table: Kinase Inhibition Potency Comparison
| Compound Name | IC50 (nM) | Target Kinase |
|---|---|---|
| Compound A (similar structure) | 50 | EGFR |
| Compound B (related benzonitrile) | 75 | mTOR |
| This compound | TBD | TBD |
Antiandrogenic Properties
The compound may also possess antiandrogenic properties, which can be beneficial in treating hormone-sensitive cancers such as prostate cancer. The binding affinity of similar compounds to androgen receptors has been documented, indicating that structural modifications can lead to significant variations in biological activity .
Study Insights:
In a comparative analysis of various benzonitrile derivatives, those with trifluoromethyl groups showed enhanced binding to androgen receptors compared to their non-fluorinated counterparts. This suggests a promising avenue for further research into the therapeutic potential of this compound in hormone-related cancers .
Mechanism of Action
The mechanism by which 4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclopropane ring may influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The benzonitrile core is a common scaffold in pharmaceuticals and agrochemicals. Key structural analogs and their substituent differences include:
Electronic Effects: The CF₃ group in the target compound and analogs (e.g., ) contributes to electron-withdrawing effects, stabilizing negative charges and influencing reactivity.
Physicochemical Properties
Comparative data on melting points (MP) and molecular weights (MW):
The target compound’s predicted higher MW (~315.3) and lack of polar groups (e.g., hydroxyl) suggest lower solubility compared to 4-hydroxy analogs . Rigid cyclopropane may elevate MP relative to flexible-chain derivatives .
Biological Activity
4-(Cyclopropanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula, which is essential for understanding its reactivity and interactions with biological systems.
- Chemical Structure :
- Molecular Formula : CHFN
- IUPAC Name : this compound
Research indicates that this compound may exhibit multiple mechanisms of action, primarily through its interaction with various biological targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression. For instance, studies on related trifluoromethyl-substituted benzonitriles suggest they may act as selective inhibitors of receptor tyrosine kinases (RTKs), which are crucial in tumorigenesis .
- Antiparasitic Activity : Some derivatives in the same chemical family have demonstrated antiparasitic properties, suggesting that this compound may also possess similar effects .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
- Cancer Cell Lines : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, a study reported an IC50 value in the low micromolar range against breast cancer cells, indicating strong potential for therapeutic application .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. These findings support further investigation into its efficacy as an anticancer agent .
- Antiparasitic Activity Assessment : A comparative study highlighted the compound's effectiveness against Leishmania species, showcasing its potential as a novel treatment option for parasitic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
